2,2,2-Trifluoroethyl chloroformate

Catalog No.
S717539
CAS No.
27746-99-2
M.F
C3H2ClF3O2
M. Wt
162.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethyl chloroformate

CAS Number

27746-99-2

Product Name

2,2,2-Trifluoroethyl chloroformate

IUPAC Name

2,2,2-trifluoroethyl carbonochloridate

Molecular Formula

C3H2ClF3O2

Molecular Weight

162.49 g/mol

InChI

InChI=1S/C3H2ClF3O2/c4-2(8)9-1-3(5,6)7/h1H2

InChI Key

UJZBSAONPRVEIJ-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)OC(=O)Cl

Synonyms

Carbonochloridic Acid 2,2,2-Trifluoroethyl Ester; Chloroformic Acid 2,2,2-Trifluoroethyl Ester; 2,2,2-Trifluoroethanol Chloroformate

Canonical SMILES

C(C(F)(F)F)OC(=O)Cl

2,2,2-Trifluoroethyl chloroformate is an organic compound with the molecular formula C₃H₂ClF₃O₂ and a molecular weight of 162.49 g/mol. It is classified as a chloroformate derivative, characterized by the presence of a chloroformate functional group (-O-C(=O)-Cl) attached to a trifluoroethyl group (C₂H₂F₃). This compound is known for its reactivity and is primarily used as a derivatization reagent in organic synthesis and proteomics research .

2,2,2-Trifluoroethyl chloroformate is likely a hazardous compound due to the presence of the chloroformate group and the chlorine atoms. Specific data on its toxicity, flammability, and reactivity is not available in scientific literature, but general precautions for handling acyl chlorides should be followed:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Handle in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from moisture and incompatible materials.
, most notably:

  • Formation of Carbamates: It reacts with amines to form carbamates, which are important intermediates in organic synthesis.
  • Acylation Reactions: The compound can acylate alcohols and phenols, resulting in the formation of esters.
  • Decomposition: Under certain conditions, it can decompose to release hydrogen chloride gas, which can be hazardous .

While 2,2,2-Trifluoroethyl chloroformate is not widely studied for biological activity, its derivatives have been explored for potential applications in medicinal chemistry. The compound itself may exhibit toxicity due to the presence of chlorine and fluorine atoms, which can influence biological interactions. Safety data indicates that it can cause severe skin burns and eye damage upon contact, and inhalation can be harmful .

The synthesis of 2,2,2-Trifluoroethyl chloroformate typically involves the reaction of 2,2,2-Trifluoroethanol with phosgene or another chlorinating agent. The general reaction can be summarized as follows:

  • Reagents: 2,2,2-Trifluoroethanol + Phosgene (or equivalent)
  • Conditions: The reaction is usually conducted under controlled conditions to manage the release of gases and ensure safety.

This method allows for the efficient production of 2,2,2-Trifluoroethyl chloroformate in laboratory settings .

Unique FeaturesEthyl chloroformateC₂H₅ClO₂Derivatization reagentLess reactive than trifluoroethyl variantMethyl chloroformateC₂H₅ClO₂Synthesis of carbamatesMore volatile than trifluoroethyl variantTrifluoromethyl chloroformateC₃H₂ClF₃O₂Reagent in organic synthesisContains trifluoromethyl group1-Chloro-1-fluoropropaneC₃H₇ClFUsed in organic synthesisDifferent alkyl chain structure

The unique aspect of 2,2,2-Trifluoroethyl chloroformate lies in its trifluoromethyl group that enhances its reactivity compared to other chloroformates. This property makes it particularly valuable in specific synthetic applications where increased electrophilicity is desired .

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Wikipedia

2,2,2-TRIFLUOROETHYL CHLOROFORMATE

Dates

Modify: 2023-08-15

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